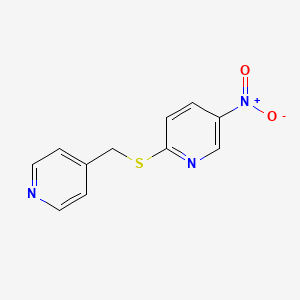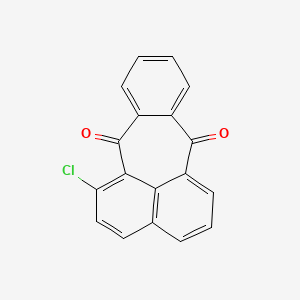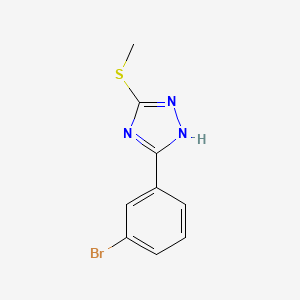
5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzyl bromide with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds and sulfur-containing reagents.
化学反応の分析
Types of Reactions: 5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Major Products Formed:
Oxidation: 5-(3-Bromophenyl)-3-(methylsulfinyl)-1H-1,2,4-triazole or 5-(3-Bromophenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole.
Reduction: 5-Phenyl-3-(methylsulfanyl)-1H-1,2,4-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
科学的研究の応用
5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and methylsulfanyl groups can influence the compound’s binding affinity and specificity towards these targets.
類似化合物との比較
5-(4-Bromophenyl)-1H-1,2,4-triazole: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
3-(Methylsulfanyl)-1H-1,2,4-triazole: Lacks the bromophenyl group, which may influence its chemical properties and applications.
Uniqueness: 5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole is unique due to the presence of both the bromophenyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research applications.
特性
CAS番号 |
924663-95-6 |
|---|---|
分子式 |
C9H8BrN3S |
分子量 |
270.15 g/mol |
IUPAC名 |
5-(3-bromophenyl)-3-methylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H8BrN3S/c1-14-9-11-8(12-13-9)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,11,12,13) |
InChIキー |
QYLHXYONWUNDLP-UHFFFAOYSA-N |
正規SMILES |
CSC1=NNC(=N1)C2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


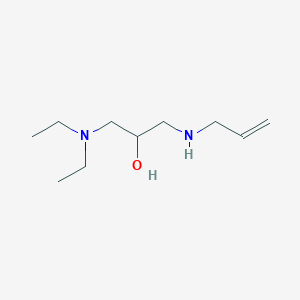
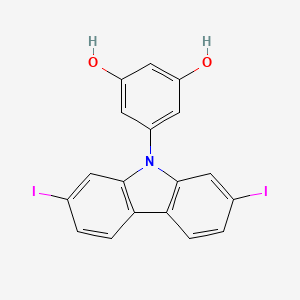
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B14171434.png)
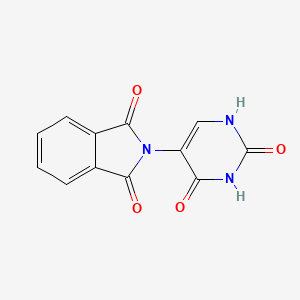
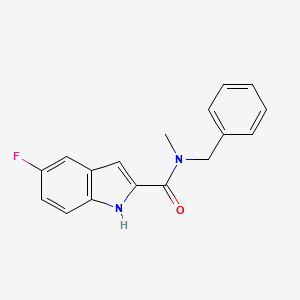
![1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)-](/img/structure/B14171462.png)

![4-(3,4-Dichlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14171468.png)
![Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro-](/img/structure/B14171475.png)
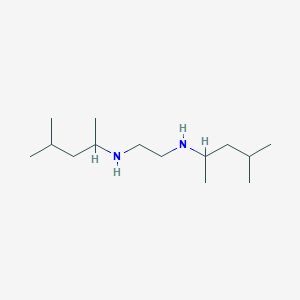
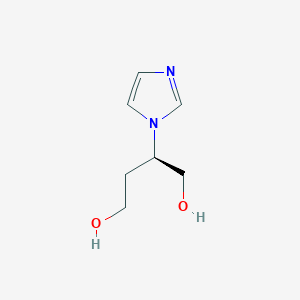
![N-(2-Aminoethyl)-4-{[(2-aminoethyl)amino]methyl}benzamide](/img/structure/B14171494.png)
